Product packaging for Ethylene glycol diglycidyl ether(Cat. No.:CAS No. 26403-72-5)

Ethylene glycol diglycidyl ether

Cat. No.: B3422698
CAS No.: 26403-72-5
M. Wt: 174.19 g/mol
InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Description

Significance in Chemical Sciences Research

The primary significance of EGDE in chemical sciences lies in its role as a bifunctional crosslinker. polysciences.com This property allows it to form three-dimensional polymer networks, transforming liquid resins into solid, durable materials. This has made it an invaluable component in the study of epoxy resins, adhesives, and coatings. ontosight.aipolysciences.com Furthermore, its water-solubility and biocompatibility have opened avenues for its use in biomedical applications, including the development of hydrogels for tissue engineering and drug delivery systems. ontosight.ainih.gov Researchers are actively investigating its potential in creating scaffolds that can support cell growth and in encapsulating therapeutic agents for controlled release.

Scope of Academic Investigation

The academic investigation of ethylene (B1197577) glycol diglycidyl ether is broad and encompasses several key areas:

Synthesis and Characterization: Researchers have explored various methods for synthesizing EGDE, often starting from ethylene glycol and epichlorohydrin (B41342). researchgate.netchemicalbook.com Detailed characterization of the synthesized compound is typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity. researchgate.netanalytice.comresearchgate.netnih.gov

Polymer Chemistry: A significant portion of research focuses on the use of EGDE in polymer synthesis. This includes studying the kinetics and mechanisms of its polymerization reactions with various co-monomers and curing agents. mdpi.comresearchgate.net The resulting polymers' mechanical, thermal, and chemical properties are extensively analyzed to understand structure-property relationships. researchgate.netresearchgate.net

Biomaterials Science: The biocompatibility of EGDE has spurred its investigation as a crosslinking agent for biopolymers like chitosan (B1678972), gelatin, and hyaluronic acid. researchgate.netresearchgate.netacs.orgoamjms.eu Studies in this area aim to create novel biomaterials with tailored properties for applications such as wound dressing, tissue regeneration, and as fillers in aesthetic medicine. nih.govoamjms.eu

Materials Science: Beyond biomedical applications, EGDE is studied for its ability to modify the properties of various materials. For instance, it has been used to improve the properties of soy-based adhesives and to enhance the conductivity of polymer films. researchgate.netakademiabaru.com Its role in creating functional materials, such as those for CO2 capture and as electrolytes in batteries, is also an active area of research. acs.orgpolito.it

Review of Existing Research Paradigms

The research on ethylene glycol diglycidyl ether has evolved through several paradigms. Initially, the focus was primarily on its industrial applications in the formulation of epoxy resins and coatings. The paradigm then shifted towards a more fundamental understanding of its reaction mechanisms and the properties of the resulting polymers.

A significant contemporary research paradigm revolves around the "green" and sustainable application of EGDE. This includes its use in modifying bio-based polymers like lignin (B12514952) and in developing environmentally friendly adsorbents. researchgate.netmdpi.com Another prominent paradigm is its application in advanced biomedical technologies. Researchers are moving beyond simple hydrogel formation to designing sophisticated drug delivery systems and functional tissue scaffolds. ontosight.ainih.gov The exploration of EGDE in creating materials for energy storage and environmental remediation represents another cutting-edge research direction. acs.orgpolito.it

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C8H14O4 ontosight.ai
Molecular Weight 174.19 g/mol chemicalbook.com
CAS Number 2224-15-9 analytice.com
Appearance Colorless to slightly yellow transparent liquid unilongmaterial.comtcichemicals.com
Solubility Soluble in organic solvents like ethanol (B145695), acetone, and benzene; slightly soluble in water unilongmaterial.com

Research Findings on EGDE Crosslinking

Polymer SystemResearch FocusKey FindingsReference
Hemoglobin Protein crosslinking for red blood cell substitutesEGDE can effectively crosslink hemoglobin, with the reaction being pH-dependent. It presents a potential alternative to glutaraldehyde (B144438). researchgate.netnii.ac.jp
Gelatin Crosslinking for cultural heritage conservationThe amine groups of gelatin are consumed by EGDE, leading to decreased swelling and improved stress-strain properties. researchgate.net
Chitosan Hydrogel and cryogel formation in acidic mediaMechanically stable gels and cryogels can be formed, with the interaction primarily occurring at the hydroxyl groups of chitosan. acs.org
Hyaluronic Acid Dermal fillersCrosslinking with EGDE provides desirable viscoelastic properties and reduced biodegradation for soft tissue augmentation. oamjms.eu
Lignin Bio-lubricant formulationsChemical modification of lignin with EGDE can produce effective thickeners for castor oil-based lubricants. mdpi.com
Poly(ethylene imine) Network polymer synthesisAddition reactions with multifunctional amines yield gels with potential applications in various fields. mdpi.com
Riclin (Succinoglycan) Soft tissue fillersRiclin-based hydrogels crosslinked with EGDE show enhanced persistence and biocompatibility compared to commercial hyaluronic acid hydrogels. nih.gov

Analytical Techniques in EGDE Research

TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS) Measurement and identification of EGDE and its reaction products. analytice.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of chemical structure and reaction monitoring. researchgate.netresearchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and analysis of crosslinking. researchgate.netnih.govoamjms.eu
High-Performance Liquid Chromatography (HPLC) Separation and quantification of EGDE and related compounds. researchgate.netnii.ac.jpnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B3422698 Ethylene glycol diglycidyl ether CAS No. 26403-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane
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InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
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InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C(O1)COCCOCC2CO2
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Molecular Formula

C8H14O4
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Related CAS

26403-72-5, 58782-18-6, 29317-04-2
Record name Polyethylene glycol diglycidyl ether
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Record name Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer
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Record name Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID4044876
Record name Ethylene glycol diglycidyl ether
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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CAS No.

2224-15-9, 72207-80-8
Record name Glycol diglycidyl ether
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Record name Bis(1,2-epoxypropylether)ethanediol
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Record name Ethylene glycol diglycidyl ether
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Record name Ethylene glycol diglycidyl ether
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Record name 2,2'-[ethylenebis(oxymethylene)]bisoxirane
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Record name Polyethylene glycol diglycidyl ether
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Record name ETHYLENE GLYCOL DIGLYCIDYL ETHER
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Synthetic Methodologies and Mechanistic Pathways of Ethylene Glycol Diglycidyl Ether

Chemical Synthesis Routes

The production of ethylene (B1197577) glycol diglycidyl ether predominantly relies on well-established chemical synthesis routes that have been refined to optimize yield and purity. These methods primarily involve the reaction of ethylene glycol with epichlorohydrin (B41342), followed by a dehydrochlorination step.

Epichlorohydrin-Based Etherification Processes

The cornerstone of EGDGE synthesis is the etherification reaction between ethylene glycol and epichlorohydrin. researchgate.netwikipedia.org This process is typically catalyzed by a Lewis acid, such as boron trifluoride, to facilitate the initial reaction. researchgate.netgoogle.com The reaction proceeds in a stepwise manner, first forming a halohydrin intermediate. wikipedia.org Subsequently, a strong base, commonly sodium hydroxide (B78521), is introduced to induce dehydrochlorination, leading to the formation of the diglycidyl ether and byproducts like sodium chloride and water. wikipedia.orgchemicalbook.com

A general procedure for this synthesis involves the dropwise addition of glycol to a vigorously stirred mixture of epichlorohydrin, a phase-transfer catalyst like tetrabutylammonium (B224687) chloride, sodium hydroxide pellets, and a small amount of water at a controlled temperature. chemicalbook.com After the reaction, the solid byproducts are filtered off, and the organic layer is washed, dried, and purified, often through distillation under reduced pressure, to yield the final EGDGE product. chemicalbook.com

Catalytic Approaches in Synthesis

Various catalysts are employed to enhance the efficiency of EGDGE synthesis. Lewis acids, such as boron trifluoride and its ether complexes, are frequently used to initiate the reaction between ethylene glycol and epichlorohydrin. researchgate.netgoogle.comgoogle.com These catalysts activate the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Phase-transfer catalysts, like tetrabutylammonium chloride, are also integral to the process, particularly during the dehydrochlorination step. chemicalbook.com These catalysts facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs, thereby accelerating the ring-closing reaction to form the epoxide groups. chemicalbook.com Research has also explored the use of heteropoly acids, which have shown high catalytic activity in etherification reactions. researchgate.net

Optimization of Reaction Parameters

To maximize the yield and purity of EGDGE, careful optimization of reaction parameters is crucial. Key factors that influence the synthesis include the molar ratio of reactants, catalyst concentration, reaction temperature, and the duration of the reaction.

One study identified the preferable synthesizing conditions as a catalyst mass fraction of 0.40%, a molar ratio of epichlorohydrin to ethylene glycol of 2.4:1, a molar ratio of sodium hydroxide to ethylene glycol of 2.2:1, and a closed-ring reaction temperature of 30°C. researchgate.net Another method reported an 89% yield when using a specific set of conditions including a reaction time of 45 minutes at 40°C. chemicalbook.com The reaction temperature is particularly critical; for instance, the dehydrochlorination step is often carried out at cooler temperatures, around 0°C, to control the exothermic reaction. google.com

Table 1: Optimized Reaction Parameters for EGDGE Synthesis

Parameter Optimized Value Reference
Catalyst Mass Fraction (Boron trifluoride ether complex) 0.40% researchgate.net
Molar Ratio (Epichlorohydrin : Ethylene glycol) 2.4 : 1 researchgate.net
Molar Ratio (Sodium hydroxide : Ethylene glycol) 2.2 : 1 researchgate.net
Closed Ring Reaction Temperature 30°C researchgate.net
Reaction Time 45 min chemicalbook.com
Reaction Temperature (Dehydrochlorination) ~0°C google.com

Reaction Mechanisms of Epoxy Groups

The utility of EGDGE as a cross-linking agent and in the formation of polymers stems from the high reactivity of its terminal epoxy groups. These three-membered rings are susceptible to ring-opening reactions initiated by a variety of nucleophiles.

Nucleophilic Ring-Opening Mechanisms

The fundamental reaction of the epoxy group in EGDGE is its ring-opening by a nucleophile. This reaction can be catalyzed by either acids or bases. openstax.org

Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring in a classic SN2 mechanism. openstax.orgkhanacademy.org This attack occurs at the less sterically hindered carbon atom. khanacademy.org For example, amines, which are common curing agents for epoxy resins, react via the nucleophilic attack of the nitrogen atom on the epoxy ring carbon. acs.orgnih.gov This initial reaction forms a secondary amine and a hydroxyl group. acs.org The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and a second hydroxyl group, which is the basis for cross-linking. acs.org

In acid-catalyzed ring-opening, the oxygen atom of the epoxide is first protonated, making the ring more reactive. openstax.org The nucleophile then attacks one of the carbon atoms. The regiochemistry of this attack depends on the substitution of the epoxide carbons. If the carbons are primary or secondary, the attack is SN2-like and occurs at the less substituted carbon. openstax.org However, if one carbon is tertiary, the attack has more SN1 character and occurs at the more substituted carbon. openstax.org

The reaction of EGDGE with various functional groups like hydroxyl, carboxyl, amino, and sulfhydryl groups proceeds via this ring-opening mechanism, typically under alkaline conditions. researchgate.net

Cross-linking Reaction Kinetics and Thermodynamics

The cross-linking reaction generally follows a multi-step process. acs.org For amine curing agents, the primary amine first reacts with an epoxy group, followed by the reaction of the resulting secondary amine with another epoxy group. acs.org The reaction order with respect to the functional groups can vary. For instance, in the cross-linking of collagen with a similar diglycidyl ether, the reaction order with respect to amine groups was found to be 2.5. nih.gov

The rate of the cross-linking reaction is favored by higher concentrations of the reactants and higher pH. nih.gov For example, the cross-linking of gelatin with EGDGE showed that the swelling ratio of the resulting hydrogel decreased as the pH was increased from 7.4 to 9, indicating a more efficient cross-linking reaction. researchgate.net

The thermodynamics of the cross-linking process influence the final properties of the cured material. The formation of a three-dimensional network structure is an exothermic process. mdpi.com The degree of cross-linking has a significant impact on the material's properties, with a higher cross-linking density generally leading to increased density and a higher Young's modulus. nih.govmdpi.com Molecular dynamics simulations have shown that as the cross-linking density increases, there is a corresponding increase in mass density. acs.org

Table 2: Factors Influencing Cross-linking Reaction of EGDGE

Factor Influence Reference
pH Higher pH generally increases reaction rate and cross-linking efficacy. nih.govresearchgate.net
Reactant Concentration Higher concentration favors a faster reaction rate. nih.gov
Temperature Higher temperature generally increases the reaction rate. mdpi.com
Curing Agent Functionality Higher functionality allows for the formation of a more densely cross-linked network. nih.gov

Advanced Polymerization and Material Science Applications of Ethylene Glycol Diglycidyl Ether

Role as a Cross-linking Agent in Polymer Systems

Ethylene (B1197577) glycol diglycidyl ether (EGDGE) is a bifunctional, water-soluble compound widely utilized as a cross-linking agent for polymers containing carboxyl, amine, and hydroxyl functional groups. polysciences.com Its utility stems from the two reactive epoxide groups at its ends, which can form stable covalent bonds with nucleophilic groups on polymer chains. researchgate.net

Formation of Three-Dimensional Polymer Networks

The fundamental role of EGDGE as a cross-linker is to convert linear or branched polymer chains into a cohesive, three-dimensional network. The process involves the ring-opening reaction of EGDGE's terminal epoxide groups, which readily react with nucleophilic functional groups such as the amino, hydroxyl, and sulfhydryl groups present in various polymers like polysaccharides and proteins. researchgate.net This reaction is particularly effective under alkaline conditions (pH > 7). researchgate.net

For instance, EGDGE has been used to create network polymers through addition reactions with multifunctional amines like polyethyleneimine (PEI) and diethylenetriamine (B155796) (DETA). mdpi.com These reactions, conducted in solvents such as water or dimethyl sulfoxide (B87167) (DMSO), result in the formation of robust gels. mdpi.com Similarly, EGDGE can cross-link natural polymers like chitosan (B1678972). Studies have shown that in acidic solutions, EGDGE interacts primarily with the hydroxyl groups at the C6 position of chitosan's glucosamine (B1671600) units, forming not only cross-links but also grafts, which further enhances the network's complexity and stability. acs.org The result of this intermolecular bonding is a significant increase in the polymer's molecular weight, leading to the formation of an insoluble, three-dimensional structure.

Modification of Polymer Properties

The introduction of EGDGE cross-links significantly alters the physicochemical properties of polymers. The formation of a 3D network enhances the mechanical strength and durability of the material. researchgate.netduke.edu Cross-linking with diglycidyl ethers can increase the rigidity, Young's modulus, and tensile strength of the polymer. nih.gov For example, gels formed by the reaction of polyethyleneimine with EGDGE exhibit high Young's modulus, indicating a mechanically robust structure. mdpi.com

The degree of cross-linking is a critical parameter that can be controlled to fine-tune the material's properties. In carboxymethyl cellulose-based films, the addition of diglycidyl ether cross-linkers leads to the formation of more brittle films upon drying, but with improved mechanical properties compared to the uncross-linked polymer. nih.gov This enhancement is due to the increased degree of covalent bonding, which imparts greater rigidity to the material. nih.gov The ability to form strong and stable networks makes EGDGE a practical choice for improving the lifetime and performance of various polymer-based materials. researchgate.net

Surface Cross-linking in Superabsorbent Polymers

To counteract this, EGDGE is used as a surface cross-linking agent. primescholars.comelsevierpure.com This post-treatment process involves applying EGDGE to the surface of the SAP particles, creating a core-shell structure with a higher cross-linking density on the exterior. primescholars.comlbl.gov This more tightly cross-linked shell is less prone to excessive swelling, which prevents gel-blocking and improves the SAP's permeability and absorbency under load (AUL). primescholars.comlbl.gov The cross-linking reaction is typically induced by thermal treatment. primescholars.com Research has shown that using a microwave method for this process can drastically reduce the reaction time from hours to minutes. elsevierpure.com

The effectiveness of EGDGE in this application is demonstrated by a significant increase in the AUL of poly(sodium acrylate) based SAPs.

Polymer SystemModificationAbsorbency Under Load (AUL) (g/g)Reference
Poly(sodium acrylate) SAPUnmodified14 elsevierpure.com
Poly(sodium acrylate) SAPSurface-treated with EGDGE20.7 elsevierpure.com

Utilization in Resin Formulations

In addition to its role in hydrogels and specialty polymers, EGDGE is a valuable component in industrial resin formulations, particularly for epoxy-based systems. polysciences.com

Reactive Diluent Functions in Epoxy Resins

Unlike non-reactive diluents, which can compromise the final properties of the cured resin, EGDGE is a "reactive" diluent. Its epoxy groups participate in the curing reaction along with the primary epoxy resin, becoming a permanent part of the cross-linked polymer network. polysciences.com This integration ensures that the mechanical and thermal properties of the final product are not diminished. Due to its high cross-linking density, it is suitable for use in epoxy embedding materials, casting materials, and floor materials. made-in-china.com

Influence on Coating and Adhesive Performance

The inclusion of EGDGE in resin formulations for coatings and adhesives leads to enhanced performance. polysciences.com In coatings, it contributes to improved durability and adhesion. polysciences.com When used in UV-curing coating systems, EGDGE can significantly influence the mechanical properties of the cured film. For instance, a cationic type UV-curing coating prepared with EGDGE, epoxy resin (E-51), and a photoinitiator exhibited robust mechanical characteristics. researchgate.net

The data below illustrates the mechanical properties of such a UV-cured film, highlighting the performance achievable with EGDGE-containing formulations.

Mechanical PropertyValueReference
Tensile Strength46.25 MPa researchgate.net
Young's Modulus1487.26 MPa researchgate.net
Elongation at Tear6.27% researchgate.net

This demonstrates that EGDGE acts as an effective component for creating high-performance coatings. researchgate.net Its role extends to adhesives, where it likewise improves bonding strength and durability. polysciences.commade-in-china.com

Advanced Polymeric Materials Research

This section explores the sophisticated applications of Ethylene Glycol Diglycidyl Ether (EGDE) in the realm of materials science, focusing on its role in creating complex polymer structures and enhancing the performance of polymer blends.

Network Polymer Synthesis via Addition Reactions

This compound serves as a crucial bifunctional monomer for the synthesis of cross-linked network polymers. Its two terminal epoxy groups can readily undergo ring-opening addition reactions with multifunctional nucleophiles, such as amines, to form a three-dimensional polymer network. The resulting materials, often hydrogels, exhibit properties determined by the specific reactants and synthesis conditions.

Research has extensively investigated the formation of these networks by reacting poly(ethylene glycol) diglycidyl ether (PEGDE), a longer-chain version of EGDE, with various multifunctional amines. elsevierpure.comnih.gov The reaction involves the nucleophilic attack of the amine's primary or secondary amino groups on the carbon atoms of the epoxy ring, leading to the ring opening and the formation of a stable carbon-nitrogen bond and a hydroxyl group. As the reaction proceeds with multifunctional amines and diglycidyl ethers, a cross-linked gel structure is formed.

Key studies have demonstrated the synthesis of such network polymers by reacting PEGDE with amines like polyethylene (B3416737) imine (PEI) or diethylenetriamine (DETA). elsevierpure.comresearchgate.net These reactions can be carried out in various solvents, including water, dimethyl sulfoxide (DMSO), and ethanol (B145695) (EtOH). nih.gov For instance, the ring-opening addition reaction between a multifunctional amine and PEGDE proceeds effectively in water at room temperature without a catalyst, or in DMSO at 90°C with triphenylphosphine (B44618) as a catalyst, to yield gels. nih.govmdpi.com The choice of solvent and catalyst significantly influences the reaction kinetics and whether a gel is successfully formed. mdpi.com

The mechanical properties of the resulting network polymers, such as the Young's modulus, are influenced by the structure of the amine cross-linker and the monomer concentration. elsevierpure.com For example, gels synthesized with the branched polymer PEI tend to exhibit a higher Young's modulus compared to those made with the linear, smaller molecule DETA. nih.gov Similarly, increasing the initial monomer concentration in the reaction mixture generally leads to gels with a higher Young's modulus and breaking stress. elsevierpure.com

Table 1: Research Findings on Network Polymer Synthesis using PEGDE and Multifunctional Amines

Reactants Catalyst/Solvent Reaction Conditions Outcome Key Findings
PEI or DETA + PEGDE None / H₂O Room Temperature Gel formation Successful synthesis of network polymers in an aqueous environment without a catalyst. nih.govmdpi.com
PEI or DETA + PEGDE Triphenylphosphine / DMSO 90 °C Gel formation The reaction in DMSO required a catalyst and elevated temperature to form a gel. nih.govmdpi.com
TAEA or PPGTA + PEGDE DMSO Not specified Gel formation An increase in monomer concentration increased the Young's modulus and breaking stress of the gels. researchgate.netelsevierpure.com

Compatibilization Strategies in Polymer Blends

A notable application is in blends of poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), two biodegradable polymers that are largely immiscible. The addition of PEGDE as a compatibilizer during melt blending has been shown to significantly improve the blend's properties. plaschina.com.cn The epoxy groups of PEGDE are thought to react with the terminal carboxyl and hydroxyl groups of both PLA and PBAT, creating a PLA-co-PEGDE-co-PBAT copolymer at the interface. This enhanced interfacial interaction leads to a finer, more dispersed phase morphology and a substantial improvement in mechanical properties. Research shows that with the addition of PEGDE, the elongation at break of a PLA/PBAT blend increased dramatically from 14.6% to 38.9%. plaschina.com.cn

Similarly, EGDE and PEGDE have been used to compatibilize bio-composites of PLA and lignin (B12514952). mdpi.com Lignin, a complex natural polymer, has hydroxyl groups that can react with the epoxy rings of EGDE/PEGDE. This reaction improves the interfacial adhesion between the hydrophilic lignin and the more hydrophobic PLA matrix. The addition of lignin itself can enhance properties like thermal stability and tensile strength; the use of EGDE as a compatibilizer further optimizes the performance of the composite material. mdpi.com For example, the addition of lignin improved the onset degradation temperature of PLA by up to 15°C and its tensile strength by approximately 15%. mdpi.com The compatibilizer helps to create a chemical linkage that effectively bridges the interface between the different components. mdpi.com

Table 2: Effects of EGDE/PEGDE Compatibilization on Polymer Blend Properties

Polymer Blend Compatibilizer Amount of Compatibilizer Key Improvement Source
PLA/PBAT Poly(ethylene glycol) diglycidyl ether (PEGDE) 5 parts Elongation at break increased from 14.6% to 38.9% plaschina.com.cn

Biomedical and Biotechnological Investigations of Ethylene Glycol Diglycidyl Ether

Biomaterial Development and Functionalization

The capacity of EGDGE to cross-link polymers has been extensively leveraged in the development and modification of biomaterials. Its primary role is to form stable, three-dimensional networks, converting soluble polymers into insoluble, water-swollen hydrogels or reinforcing the structure of porous scaffolds. This functionalization is central to creating materials that can mimic biological environments or perform specific functions within a biological system.

Hydrogel Fabrication for Advanced Applications

EGDGE is a frequently used cross-linker in the fabrication of hydrogels from both natural and synthetic polymers for applications in drug delivery, biosensing, and chromatography. polysciences.comscilit.com The cross-linking reaction involves the epoxide groups of EGDGE reacting with functional groups on the polymer chains, resulting in a durable 3D network. nih.gov This process is advantageous as it often proceeds in aqueous solutions under mild conditions and does not typically produce toxic by-products. google.com

EGDGE is effective in cross-linking a variety of polysaccharides to form hydrogels. nih.govgoogle.com The hydroxyl groups abundant in polysaccharides serve as primary reaction sites for the epoxy groups of EGDGE. researchgate.net This reaction has been used to create hydrogels from polysaccharides such as chitosan (B1678972), dextran, and guar (B607891) gum. researchgate.netgoogle.comacs.org For example, chitosan hydrogels cross-linked with EGDGE have been shown to form stable gels and supermacroporous cryogels, with the reaction primarily occurring at the C6 hydroxyl group of the glucosamine (B1671600) unit in acidic conditions. acs.org Similarly, hydrogels based on the polysaccharide succinoglycan (riclin) have been formed using a related cross-linker, polyethylene (B3416737) glycol diglycidyl ether (PEGDE), yielding materials with excellent mechanical properties and shear-thinning behavior suitable for soft tissue filler applications. nih.gov

Table 1: Examples of EGDGE and its Derivatives in Polysaccharide Hydrogel Fabrication

Polysaccharide Cross-linker Key Findings & Applications
Chitosan Ethylene (B1197577) glycol diglycidyl ether (EGDGE) Forms mechanically stable gels and cryogels in acidic media; shows biocompatibility in mouse models. acs.org
Dextran Ethylene glycol diglycidyl ether (EGDGE) Forms stable covalent bonds with hydroxyl groups, enhancing mechanical properties for applications like chromatography and membranes. researchgate.net
Guar Gum, Cellulose (B213188) Diepoxyalkanes (e.g., EGDGE derivatives) Creates hydrogels for potential use in controlled drug release and as nucleus pulposus replacement material. google.com
Succinoglycan (Riclin) Polythis compound (PEGDE) Produces injectable hydrogels with enhanced persistence and biocompatibility compared to commercial hyaluronic acid fillers. nih.gov

The amine and carboxyl groups present in proteins and peptides are reactive targets for EGDGE's epoxy groups, enabling the formation of protein-based hydrogels. nih.govresearchgate.net Gelatin, a derivative of collagen, can be cross-linked with EGDGE to produce composite films with enhanced dimensional stability and stable pore structures. researchgate.net These hydrogels are compelling materials for mimicking soft tissues because their mechanical properties can be fine-tuned through cross-linking. utoronto.ca The incorporation of peptides into hydrogels can also be used to create materials that are responsive to cellular activities, such as enzymatic degradation, which is critical for applications in regenerative medicine. biorxiv.orgresearchgate.net

EGDGE has also been investigated for the creation of DNA-based hydrogels. nih.gov The epoxy groups of EGDGE can react with the amine groups present on DNA bases, particularly guanine, to form covalently cross-linked networks. nih.gov This method allows for the formation of DNA hydrogels under various conditions, and the resulting material's viscoelastic properties can be tuned by adjusting the synthesis parameters. nih.gov Studies have shown that the cross-linking of DNA in solution with EGDGE can proceed through complex transitions, influenced by the dual effects of the cross-linker, which can both create chemical bonds and disrupt physical bonds like hydrogen bonds in the DNA double helix. nih.gov These DNA-based hydrogels have potential uses in creating smart devices that respond to specific biomolecular signals and in cell-free protein synthesis systems. nih.gov

Scaffold Engineering for Tissue Regeneration

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, growth, and differentiation, mimicking the natural extracellular matrix (ECM). nih.govmdpi.comyoutube.com EGDGE and its derivatives are used to cross-link biopolymers to form these scaffolds, enhancing their mechanical strength and stability. The ideal scaffold should possess high porosity and an interconnected pore structure to facilitate cell infiltration and the transport of nutrients and waste. mdpi.comyoutube.com

EGDGE-cross-linked hydrogels made from materials like chitosan have been shown to be biocompatible, promoting the formation of normal granulation tissue with only a moderate inflammatory response in animal models. acs.org The ability to control the cross-linking density allows for the tuning of scaffold properties to match the requirements of the target tissue, whether it be for soft tissue fillers or more structured applications like bone or cartilage regeneration. nih.govnih.gov The design of these scaffolds is critical, as their architecture directly influences cell behavior and the ultimate success of tissue regeneration. researchgate.net

Bioconjugation and Immobilization Studies

Bioconjugation is the process of covalently linking molecules, such as proteins or enzymes, to other surfaces or molecules. EGDGE and its analogue, polythis compound (PEGDE), are effective reagents for this purpose due to the reactivity of their epoxy groups with amines, hydroxyls, and carboxyls on biomolecules. polysciences.compolysciences.comnih.gov This process is widely used to immobilize enzymes onto solid supports, which can enhance their stability and allow for reusability. nih.gov

For instance, enzymes such as glucose oxidase and glutamate (B1630785) oxidase have been successfully immobilized using PEGDE for the fabrication of microelectrode biosensors. nih.gov These biosensors demonstrated high sensitivity, rapid response times, and significant stability over several months, proving effective for in-vivo monitoring of metabolites in the brain. nih.gov The immobilization chemistry provided by these diglycidyl ethers offers a straightforward and non-toxic method for creating stable and functional bioactive surfaces for applications ranging from diagnostics to biocatalysis. polysciences.comnih.gov

Enzyme Immobilization Techniques

Enzyme immobilization is a critical process in biotechnology that enhances the stability and reusability of enzymes. EGDGE has emerged as an effective cross-linker for this purpose, offering a milder alternative to traditional reagents like glutaraldehyde (B144438). nih.gov

One of the primary techniques involves the covalent attachment of enzymes to a support matrix or to each other to form cross-linked enzyme aggregates (CLEAs). The epoxide groups at both ends of the EGDGE molecule react with nucleophilic groups on the enzyme surface, such as the amine groups of lysine (B10760008) residues or the hydroxyl groups of serine and threonine. This creates a stable, three-dimensional network that entraps the enzyme while maintaining its catalytic activity. researchgate.netresearchgate.net

Research has demonstrated the successful immobilization of various enzymes using EGDGE, including glucose oxidase, D-amino acid oxidase, and glutamate oxidase, for the fabrication of microelectrode biosensors. nih.govresearchgate.netmedchemexpress.com These biosensors exhibit high sensitivity, rapid response times, and remarkable stability over several months when stored at 4°C. nih.govresearchgate.net A key advantage of using EGDGE is its ability to preserve the substrate specificity of the immobilized enzyme. nih.gov Studies comparing EGDGE with glutaraldehyde found that glutaraldehyde significantly decreased the apparent substrate specificity of glutamate and glucose oxidase, leading to inaccurate measurements. nih.gov In contrast, EGDGE-based biosensors maintained high specificity, resulting in more reliable detection of target analytes. nih.gov

The immobilization process with EGDGE is versatile and can be adapted for different applications. For instance, in the development of biofuel cell anodes, fructose (B13574) dehydrogenase has been successfully immobilized within a ferrocene (B1249389) redox polymer film using EGDGE as a cross-linker. polysciences.com This highlights the compound's utility in creating stable and efficient bioelectrochemical systems. polysciences.com

Protein Cross-linking and Structural Stabilization

The ability of this compound to cross-link proteins extends beyond enzyme immobilization to the broader field of protein stabilization. This is crucial for applications where maintaining the structural integrity and function of proteins over time is essential. The cross-linking mechanism involves the formation of covalent bonds between the epoxy groups of EGDGE and the functional groups on the protein surface, such as amine and hydroxyl groups. researchgate.netresearchgate.net This process effectively creates a stabilizing network around and within the protein structure.

A notable example is the cross-linking of hemoglobin. researchgate.net EGDGE has been investigated as a less toxic alternative to glutaraldehyde for this purpose. researchgate.net The resulting cross-linked hemoglobin exhibits enhanced structural stability. The water-solubility of EGDGE facilitates its interaction with proteins in aqueous environments, making the cross-linking process more efficient. researchgate.netresearchgate.net

Furthermore, EGDGE has been used to cross-link gelatin, a protein widely used in biomedical applications. researchgate.net Studies have shown that cross-linking with EGDGE improves the mechanical properties and water resistance of gelatin films. researchgate.net The reaction between the epoxy groups of EGDGE and the amine groups of gelatin leads to the formation of a robust, cross-linked structure. researchgate.net This modification is particularly beneficial for creating stable hydrogels and films for tissue engineering and drug delivery.

The cross-linking of soy protein adhesives with EGDGE has also been explored to enhance their properties. The introduction of EGDGE as a cross-linking agent improves the viscosity, solid content, and shear adhesion of the soy-based adhesive. researchgate.net This demonstrates the versatility of EGDGE in modifying and improving the functional characteristics of a wide range of proteins for various industrial and biomedical applications.

Targeted Biomedical Systems

The unique properties of this compound, particularly its ability to form hydrogels and modify surfaces, have led to its investigation in the development of targeted biomedical systems. These systems are designed to deliver therapeutic agents to specific sites in the body or to detect biological molecules with high specificity.

Controlled Release Systems

EGDGE is widely utilized in the creation of hydrogels for sustained or controlled drug delivery systems. polysciences.compolysciences.com These hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. The cross-linking of natural polymers like chitosan with EGDGE is a common approach to fabricate these systems. acs.org

The reaction between the epoxy groups of EGDGE and the hydroxyl or amine groups of chitosan results in a stable hydrogel matrix. acs.org The degree of cross-linking can be controlled by varying the concentration of EGDGE, which in turn influences the swelling behavior and the release rate of the encapsulated drug. A higher cross-linking density generally leads to a slower release rate.

Research has shown that chitosan cryogels cross-linked with EGDGE exhibit supermacroporous structures, which can be advantageous for encapsulating and delivering large biomolecules. acs.org These cryogels have demonstrated good biocompatibility in animal models, with a moderate inflammatory response and the formation of normal granulation tissue, indicating their potential for in vivo applications. acs.org

Biosensor Development and Surface Modification

In the realm of biosensor technology, EGDGE plays a crucial role in both the immobilization of biorecognition elements and the modification of electrode surfaces. researchgate.net Its ability to covalently bind enzymes to electrode surfaces while preserving their activity is a key advantage. nih.govnih.gov

For instance, microelectrode biosensors for detecting glucose and glutamate have been successfully fabricated by immobilizing glucose oxidase and glutamate oxidase using EGDGE. nih.govresearchgate.net These biosensors demonstrate high sensitivity, rapid response times, and long-term stability. nih.govresearchgate.net The use of EGDGE as a cross-linker has been shown to be superior to conventional methods using glutaraldehyde, as it better maintains the enzyme's substrate specificity, leading to more accurate and reliable measurements. nih.gov

EGDGE is also used for surface modification to create biocompatible and functional interfaces. researchgate.net It can be used to attach proteins to surfaces containing hydroxyl groups, a technique valuable in the development of various diagnostic and biomedical devices. researchgate.net Furthermore, EGDGE has been employed in the construction of enzyme electrodes for biofuel cells. rsc.org A redox network matrix was developed by cross-linking glucose dehydrogenase and a thionine (B1682319) mediator with EGDGE on a glassy carbon electrode, demonstrating its utility in creating efficient bioelectrocatalytic systems. rsc.org

Environmental Science and Engineering Research Involving Ethylene Glycol Diglycidyl Ether

Applications in Water Treatment Technologies

The application of EGDGE in water treatment is primarily as a cross-linker to synthesize or modify polymers, creating more robust and efficient materials for purification. It is less commonly used as a primary treatment agent itself but is integral to building the architecture of advanced treatment materials like hydrogels and other adsorbent composites. researchgate.netresearchgate.net

While not typically employed as a standalone flocculant, EGDGE is instrumental in studies aimed at enhancing the flocculation capabilities of biopolymers. Flocculation in water treatment involves the aggregation of fine, suspended particles into larger flocs that can be more easily removed through sedimentation or filtration. researchgate.net The performance of natural polymers like chitosan (B1678972) or cellulose (B213188) as flocculants can be improved by cross-linking, which increases their molecular weight and structural stability.

EGDGE serves as an effective cross-linking agent for this purpose due to several properties:

High Reactivity: The epoxide groups at both ends of the EGDGE molecule react readily with the amino (–NH2) and hydroxyl (–OH) groups present in natural polymers like chitosan and gelatin. researchgate.netresearchgate.net

Water Solubility: Its solubility in water facilitates a more homogenous reaction with water-soluble polymers in aqueous systems. researchgate.net

Formation of Stable Networks: The cross-linking process creates a strong, stable, three-dimensional network, which enhances the mechanical properties and durability of the resulting material. researchgate.net This is crucial for the bridging mechanism in flocculation, where large polymer chains connect multiple suspended particles to form larger aggregates. mdpi.comnih.gov

Lower Toxicity Profile: EGDGE is considered a less toxic alternative to other common cross-linkers like glutaraldehyde (B144438), making it a more suitable choice for applications in water treatment and biomaterials. researchgate.net

Research has shown that cross-linking chitosan with EGDGE enhances its chemical resistance and mechanical strength, making it a more favorable adsorbent and flocculant for use in wastewater treatment. researchgate.net Similarly, cationic cellulose hydrogels prepared using poly(ethylene glycol) diglycidyl ether as a cross-linker demonstrate properties suitable for wastewater treatment applications. nih.gov

EGDGE is a key reagent in the synthesis of advanced adsorbent materials designed for the removal of specific pollutants from water. The primary removal mechanism is adsorption, where pollutants bind to the surface of the EGDGE-modified material. The cross-linker helps create a porous, high-surface-area structure with specific functional groups that facilitate this binding through mechanisms like electrostatic attraction and hydrogen bonding. nih.gov

Several studies have demonstrated the efficacy of EGDGE-cross-linked materials in removing various contaminants:

Dyes: A composite made from chitosan, EGDGE, and titanium dioxide (TiO2) nanoparticles was synthesized for the removal of reactive orange 16 dye. This material exhibited an exceptionally high adsorption capacity. The removal mechanism was attributed to a combination of electrostatic attraction, n-π interactions, and hydrogen bonding between the dye molecules and the adsorbent surface. nih.gov In other research, chitosan beads cross-linked with EGDGE were effective in adsorbing Acid Red 37 and Acid Blue 25. researchgate.net Cationic cellulose hydrogels cross-linked with a poly(ethylene glycol) diglycidyl ether also showed significant adsorption ability for anionic dyes. nih.gov

Heavy Metals: A composite membrane prepared using polyethyleneimine (PEI), poly(ethylene glycol) diglycidyl ether (PEGDE), and polyvinyl alcohol (PVA) was developed for the removal of copper(II) ions from solutions. aidic.it Chitosan beads cross-linked with EGDGE have also been studied for their potential to adsorb Cr(VI). researchgate.net

Oil and Other Organics: The PEI/PEGDE/PVA composite membrane also demonstrated high efficiency for oil-water separation, indicating its potential for treating wastewater containing oil pollution. aidic.it

The following table summarizes key research findings on pollutant removal using EGDGE-modified materials.

Adsorbent MaterialTarget Pollutant(s)Maximum Adsorption Capacity (mg/g)Key Findings & MechanismsReference
Chitosan-Ethylene glycol diglycidyl ether/TiO₂ Nanoparticles (CS-EGDE/TNP)Reactive Orange 16 Dye1407.4 mg/gAdsorption mechanism involves electrostatic attraction, n-π interaction, and hydrogen bonding. nih.gov
Polyethyleneimine/Poly(ethylene glycol) diglycidyl ether/Polyvinyl alcohol (PEI/PEGDE/PVA) MembraneCopper(II) ions; Diesel190 mg/g for Cu(II)Effective for heavy metal adsorption and oil-water separation (99.99% efficiency). aidic.it
Chitosan-Ethylene glycol diglycidyl ether (Chitosan-EGDE) BeadsAcid Red 37, Acid Blue 25, Cr(VI)Not specifiedCross-linking with EGDE enhanced chemical resistance and mechanical strength. Adsorption was identified as a physical process. researchgate.net
Cationic Cellulose Hydrogels cross-linked with Poly(ethylene glycol) diglycidyl etherAnionic DyesNot specifiedAdsorption followed the Langmuir model and pseudo-second order kinetics. The material was found to be recyclable. nih.gov

Toxicological and Ecotoxicological Research on Ethylene Glycol Diglycidyl Ether

Cellular and Subcellular Toxicological Mechanisms

Research into the cytotoxic effects of ethylene (B1197577) glycol diglycidyl ether (EGDGE) at the cellular level has provided insights into its potential to damage cells. In vitro studies have demonstrated that high concentrations of poly(ethylene glycol) diglycidyl ether (PEGDE), a polymer form of EGDGE, exhibit cytotoxic effects on specific human cell lines. nih.gov Notably, cytotoxicity has been observed in both the human keratinocyte cell line (HaCaT) and the human dermal fibroblast cell line (HDF). nih.gov

While direct and extensive research on EGDGE's cytotoxicity is limited, studies on the broader class of ethylene glycol ethers (EGEs) offer some context. For instance, investigations on the human neuroblastoma SH-SY5Y cell line have revealed varying cytotoxic potentials among different EGEs. nih.gov For example, 2-phenoxyethanol (B1175444) showed a consistent cytotoxic effect, and 2-isopropoxyethanol (B94787) also demonstrated potent cytotoxicity. nih.gov In contrast, 2-methoxyethanol (B45455) did not show a cytotoxic effect in the same study. nih.gov These findings underscore the importance of specific molecular structures in determining the cytotoxic profile of EGEs.

Table 1: Summary of Cytotoxicity Findings for PEGDE

Cell LineCompoundObservation
Human Keratinocyte (HaCaT)Poly(ethylene glycol) diglycidyl ether (PEGDE)Cytotoxicity observed at high concentrations. nih.gov
Human Dermal Fibroblast (HDF)Poly(ethylene glycol) diglycidyl ether (PEGDE)Cytotoxicity observed at high concentrations. nih.gov

Ethylene glycol diglycidyl ether is recognized for its irritant properties, affecting the skin, eyes, and respiratory system. carlroth.comcarlroth.com The compound is classified as a skin irritant, capable of causing inflammation and redness upon contact. carlroth.comcarlroth.comnih.govspectrumchemical.com In case of skin irritation, it is advised to consult a physician. carlroth.com

Furthermore, EGDGE is designated as a substance that causes serious eye irritation. carlroth.comcarlroth.comnih.govspectrumchemical.com Direct contact with the eyes can lead to significant irritation, and it is recommended to irrigate the eyes with clean, fresh water for at least 10 minutes in case of exposure. carlroth.com

In addition to dermal and ocular effects, EGDGE may cause respiratory irritation. carlroth.comcarlroth.comcarlroth.com Inhalation of its vapors or aerosols can lead to irritation of the respiratory tract. carlroth.com The specific biochemical pathways underlying these irritant responses are linked to the reactive epoxide groups in the EGDGE molecule, which can interact with cellular components.

Systemic Toxicological Investigations in Experimental Models

Specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively detailed in the available literature. However, insights can be drawn from related compounds. For diethylene glycol, a related glycol ether, it is known that following ingestion, inhalation, or skin absorption, the compound is distributed throughout the body. osu.edu Its metabolism occurs primarily in the liver, where it is oxidized by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid. osu.edu These metabolites are subsequently eliminated by the kidneys. osu.edu

For ethylene glycol, toxicity primarily arises from ingestion, as dermal absorption is minimal. nih.gov The metabolism of ethylene glycol produces toxic metabolites, namely glycolic acid and oxalic acid, which are responsible for acidosis and renal injury. nih.gov

Investigations in experimental animal models have revealed specific target organs for the toxicity of this compound. A study involving the subcutaneous administration of poly(ethylene glycol) diglycidyl ether (PEGDE) in mice demonstrated significant local toxicity at the injection site. nih.govnih.gov This included the induction of epidermal ulcer formation and hair loss. nih.govnih.govresearchgate.net Histological examination of the skin tissue in mice administered higher doses of PEGDE showed re-epithelialized or unhealed wounds. nih.govnih.govresearchgate.net

Interestingly, in the same study, while dermal toxicity was pronounced, there was no evidence of toxicity in other major organs such as the liver, spleen, and kidneys, which were found to be histologically normal. nih.govnih.govresearchgate.net This suggests a primary local toxic effect upon subcutaneous exposure. However, it is important to note that the primary end-organ for ethylene glycol toxicity is nephropathy due to the deposition of calcium oxalate (B1200264) crystals, and for diethylene glycol, the main target organs are the renal and neurologic systems. osu.edunih.gov

Table 2: Organ-Specific Toxicity of PEGDE in Mice (Subcutaneous Administration)

OrganFinding
SkinEpidermal ulcer formation and hair loss at injection site. nih.govnih.gov
LiverHistologically normal. nih.govnih.gov
SpleenHistologically normal. nih.govnih.gov
KidneysHistologically normal. nih.govnih.gov

This compound is suspected of causing genetic defects and is classified under germ cell mutagenicity. carlroth.comcarlroth.comnih.govspectrumchemical.comtcichemicals.com This suggests that the compound has the potential to interact with genetic material and induce mutations. The epoxide functional groups present in the EGDGE molecule are known to be reactive and can bind to nucleic acids, which is a potential mechanism for its genotoxic effects. nih.gov

Mutagenicity studies on the broader class of ethylene glycol ethers have provided further evidence of their genotoxic potential. In the Ames test, which uses Salmonella typhimurium to detect chemical mutagens, ethylene glycol n-butyl ether (EGBE) and methoxyacetaldehyde, a metabolite of ethylene glycol monomethyl ether, were found to have mutagenic potency in the TA 97a strain. nih.gov While these findings are not specific to EGDGE, they support the general concern for the mutagenicity of this class of compounds.

Comparative Toxicology with Related Compounds

The toxicological profile of this compound (EGDGE) is often understood by comparing it to other related chemical compounds, such as other glycidyl (B131873) ethers and ethylene glycol ethers. cdc.govresearchgate.net Glycidyl ethers as a class are recognized for their high reactivity, which is a key factor in their industrial applications and also contributes to their toxicological properties. cdc.gov Toxicological data for many individual glycidyl ethers can be limited, necessitating comparisons to better-studied members of the group to estimate potential hazards. cdc.gov

Generally, glycidyl ethers are known as primary skin and eye irritants and potential skin sensitizers. cdc.gov Dermal contact is a primary route of occupational exposure, and while most have low vapor pressures at room temperature, inhalation can become a significant exposure route at the elevated temperatures often used in industrial processes. cdc.gov

In a broader context, the toxicity of glycol ethers is largely influenced by the size of both the alkyl and glycol groups. researchgate.net For ethylene glycol ethers, metabolism to their corresponding alkoxyacetic acids is a critical determinant of their systemic toxicity. researchgate.netnih.gov For instance, short-chain ethylene glycol ethers like ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE) are known to have significant adverse effects on reproduction, development, and the hematologic and immune systems, which are mediated by their metabolites, methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) respectively. researchgate.net In contrast, ethylene glycol ethers with longer alkyl chains, such as ethylene glycol monobutyl ether (EGBE), primarily target red blood cells, causing hemolysis. researchgate.net

While specific comparative studies detailing the acute toxicity of EGDGE against a wide range of other glycidyl ethers are not extensively available in the provided results, the general trend for ethylene glycol monoethers is that acute toxicity in rats and mice tends to be greater than that of the corresponding diethylene glycol monoethers. ecetoc.org Additionally, within a series of ethylene or diethylene glycol ethers, toxicity often increases with molecular weight, except for compounds that cause significant hemolysis, which tend to have lower LD50 values. ecetoc.org

The table below presents a comparative overview of toxicological effects observed for EGDGE and related compounds.

Interactive Data Table: Comparative Toxicology of Glycidyl Ethers and Related Compounds

Compound Name Primary Toxicological Concerns Notes
This compound (EGDGE) Skin and eye irritation, potential skin sensitizer, suspected mutagen. cdc.govnih.govcarlroth.com A bifunctional glycidyl ether.
Diglycidyl Ether (DGE) Skin and eye irritation, potential occupational carcinogen. cdc.gov The simplest diglycidyl ether, often used as a representative for the group. cdc.gov
n-Butyl Glycidyl Ether (BGE) Mammalian mutagen. cdc.gov A monoglycidyl ether.
Ethylene Glycol Methyl Ether (EGME) Reproductive, developmental, hematologic, and immunologic toxicity. researchgate.netecetoc.org Toxicity mediated by its metabolite, methoxyacetic acid (MAA). researchgate.net
Ethylene Glycol Ethyl Ether (EGEE) Reproductive, developmental, hematologic, and immunologic toxicity. researchgate.net Toxicity mediated by its metabolite, ethoxyacetic acid (EAA). researchgate.net
Ethylene Glycol Monobutyl Ether (EGBE) Hemolysis (destruction of red blood cells). researchgate.netecetoc.org Toxicity due to its metabolite, 2-butoxyacetic acid (BAA). researchgate.net
Dithis compound Skin and eye irritation, respiratory problems. ontosight.ai Structurally similar to EGDGE with an additional ether linkage.

Analytical and Characterization Methodologies for Ethylene Glycol Diglycidyl Ether and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of EGDGE and tracking the chemical transformations it undergoes during polymerization and cross-linking reactions.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring the curing process of epoxy resins like EGDGE. semanticscholar.orgresearchgate.net It provides valuable information about the chemical structure by detecting the absorption of infrared radiation by specific molecular vibrations. nih.gov

The curing of EGDGE, often with amine hardeners, involves the opening of the highly reactive three-membered oxirane (epoxy) ring. semanticscholar.orgresearchgate.net This reaction can be quantitatively monitored by observing the decrease in the intensity of the characteristic epoxy group absorption bands. researchgate.net Key vibrational bands associated with the epoxy group in EGDGE and similar diglycidyl ethers appear around 915 cm⁻¹ (due to the epoxy ring C-O-C asymmetric stretching) and 845 cm⁻¹ (epoxy ring symmetric stretching). researchgate.netmdpi.com The C-O-C ether bond stretching vibration is also prominently observed around 1096 cm⁻¹. mdpi.com

During the cross-linking reaction with amines, the primary amine groups are converted into secondary and then tertiary amines. nih.gov This transformation can be followed by monitoring the changes in the N-H stretching and bending vibrations. Concurrently, the disappearance of the epoxy peaks confirms the progress of the curing reaction. researchgate.netnih.gov For instance, in the reaction of polyethylene (B3416737) glycol diglycidyl ether (PEGDE) with an aminated lignin (B12514952), the formation of the cross-linked hydrogel was confirmed by changes in the FTIR spectra. researchgate.net Similarly, the reaction of EGDGE with other polymers can be tracked; for example, the curing of polyethylene glycol diglycidyl ether (PEGDE) with glutaric anhydride (B1165640) is confirmed by the appearance of a distinct carbonyl (C=O) stretching band at 1735 cm⁻¹, indicating ester linkage formation. mdpi.com

The use of time-course FTIR measurements allows for the real-time monitoring of the curing process, providing kinetic data on the reaction rate. shimadzu.comyoutube.com By tracking the absorbance changes of specific peaks over time, the degree of conversion of the epoxy groups can be calculated. shimadzu.com

Table 1: Key FTIR Absorption Bands for Monitoring EGDGE Reactions

Wavenumber (cm⁻¹)Vibrational ModeSignificance in Reaction Monitoring
~3400-3500O-H stretchingAppearance/increase indicates epoxy ring-opening
~2870–CH₂– stretchingCharacteristic of the polyethylene glycol backbone mdpi.com
~1735C=O stretchingConfirms ester linkage formation in reactions with anhydrides mdpi.com
~1252, 845Epoxy ring vibrationsDecrease in intensity indicates consumption of epoxy groups mdpi.com
~1096C-O-C ether stretchingCharacteristic of the ether linkages in the polymer backbone mdpi.com
~915Epoxy ring C-O-C asymmetric stretchingDecrease in intensity is a reliable indicator of curing progress semanticscholar.orgresearchgate.net

This table provides an interactive summary of the key FTIR peaks used to analyze EGDGE and its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cross-linking Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of EGDGE and for investigating the cross-linking in derived polymers. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of the nuclei within the molecule. nih.govchemicalbook.com

For EGDGE itself, the ¹H NMR spectrum shows characteristic signals for the protons in the oxirane rings and the ethylene (B1197577) glycol backbone. Similarly, the ¹³C NMR spectrum provides distinct peaks for the different carbon atoms, allowing for unambiguous identification of the compound. chemicalbook.comhmdb.cachemicalbook.com

In the context of cross-linking, NMR is invaluable for determining the extent of reaction and the structure of the resulting network. For example, when EGDGE is used to cross-link polymers like hyaluronic acid (HA), ¹H NMR can be used to analyze the resulting hydrogel. researchgate.net However, the signals from the cross-linker's protons can sometimes overlap with those of the polymer backbone, making analysis challenging. researchgate.net In such cases, enzymatic digestion of the hydrogel followed by NMR analysis of the resulting fragments can provide clearer structural information. researchgate.net

Multinuclear NMR techniques can be employed for in-situ product analysis during cross-linking reactions, providing definitive evidence of the formed linkages. nih.gov By using isotopically labeled reactants (e.g., ¹³C or ¹⁵N), the specific atoms involved in the cross-links can be tracked, offering detailed mechanistic insights. nih.gov While direct analysis of the solid cross-linked network can be difficult, solid-state NMR techniques can provide valuable structural information.

Table 2: Representative NMR Data for EGDGE and Related Structures

NucleusCompound/FragmentChemical Shift (ppm) RangeStructural Assignment
¹HEGDGE2.6-3.8Protons of the epoxy rings and ethylene glycol backbone researchgate.net
¹³CEGDGE44.0-72.0Carbons of the epoxy rings and ethylene glycol backbone chemicalbook.com
¹HPEGDE-crosslinked hydrogel3.2-4.0Overlapping signals of PEG protons and cross-linked polymer backbone researchgate.net

This interactive table summarizes typical NMR chemical shift ranges for EGDGE and its derivatives, aiding in spectral interpretation.

Chromatographic and Separation Science Approaches

Chromatographic techniques are essential for separating complex mixtures, making them ideal for analyzing the purity of EGDGE, quantifying reactants and products, and characterizing derivatives.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of EGDGE and its reaction products, particularly in the context of reactions with non-volatile compounds like amines or in the analysis of residual monomers. chromatographyonline.com The choice of detector is critical; for compounds lacking a UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed. globalresearchonline.netsielc.com

HPLC can be used to determine the content of EGDGE and related glycols in various formulations. sielc.com For instance, a method using a C18 column with a water mobile phase and RID detection can be used to analyze for diethylene glycol (DEG) impurity. globalresearchonline.net The separation of oligomers can often be achieved by adjusting the mobile phase composition, such as the amount of acetonitrile (B52724) in reversed-phase or HILIC modes. sielc.com

When analyzing the reaction of EGDGE with amines, HPLC with derivatization is often necessary to allow for sensitive UV detection. chromatographyonline.com Reagents like dinitrofluorobenzene or salicylaldehyde (B1680747) can be used to derivatize primary amines, enabling their quantification and the characterization of epoxy-amine adducts. chromatographyonline.com This is crucial for determining the residual primary amine content, which influences the curing time and properties of the final product. chromatographyonline.com Methods have been developed for the simultaneous HPLC analysis of various amines after derivatization. nih.govnih.govsigmaaldrich.com

Table 3: Exemplary HPLC Conditions for Analysis of Related Compounds

Analyte(s)ColumnMobile PhaseDetectorApplication
Diethylene Glycol (DEG)C18 (25cm x 4mm)Distilled WaterRIDImpurity analysis in related glycols globalresearchonline.net
Ethylene Glycol, PEG 200, PEG 400Primesep AP (mixed-mode)Acetonitrile/Water with modifiersELSD, RI, or MSSeparation of oligomers sielc.com
Primary Amines------UV (after derivatization)Quantification of residual amines in epoxy-amine adducts chromatographyonline.com
Biogenic Amines, Amino Acids---Methanolic alkaline mediumPhotodiode Array (PDA)Simultaneous analysis after derivatization nih.gov

This interactive table showcases different HPLC methods used for analyzing compounds structurally or functionally related to EGDGE and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation, identification, and quantification of volatile and semi-volatile compounds. It is the method of choice for assessing the purity of EGDGE and identifying trace impurities. analytice.comgcms.cz The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural elucidation. gcms.czaidic.it

GC-MS analysis can determine the presence of impurities in ethylene glycols, which can be identified by comparing their mass spectra to library databases or by interpreting their fragmentation patterns. gcms.cz For instance, methods have been developed to detect and quantify ethylene glycol and diethylene glycol in various products, with detection limits in the parts-per-million (ppm) range. fda.gov The technique is also used to identify potential genotoxic impurities in pharmaceutical ingredients, showcasing its high sensitivity. nih.govnih.gov

The selection of the GC column is critical for achieving good separation of isomers and related compounds. labrulez.com For complex mixtures of glycol ethers, specialized columns can provide better resolution and faster analysis times. labrulez.com Sample preparation may involve extraction into a suitable solvent, and for certain analytes, derivatization may be employed to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net The limit of quantification for EGDGE analysis by GC-MS can be as low as approximately 0.25 µg per medium. analytice.com

Table 4: GC-MS Parameters for Analysis of Glycols and Impurities

ParameterTypical Setting/ValuePurpose
GC Column DB-WAX or Rxi®-1301Sil MS fda.govlabrulez.comSeparation of analytes based on volatility and polarity
Carrier Gas Helium fda.govnih.govTransports the sample through the column
Injection Mode Split/SplitlessIntroduces a precise amount of sample onto the column
Oven Program Temperature ramp (e.g., 40°C to 250°C)Elutes compounds in order of their boiling points
MS Detector Quadrupole or Time-of-Flight (TOF)Mass analysis of eluting compounds
Ionization Mode Electron Ionization (EI) gcms.czFragmentation of molecules for identification
Detection Mode Full Scan or Selected Ion Monitoring (SIM) fda.govresearchgate.netSIM mode increases sensitivity for target compounds

This interactive table outlines typical parameters for GC-MS analysis, providing a framework for method development for EGDGE purity assessment.

Thermal and Morphological Characterization Methods for Cross-linked Materials

Once EGDGE is used to create cross-linked materials, their bulk properties are of primary interest. Thermal and morphological analysis methods provide critical insights into the material's behavior at different temperatures and its physical structure.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing polymers. advanced-emc.comperkinelmer.com DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and enthalpy changes associated with reactions like curing. mdpi.comadvanced-emc.comeag.com The Tg is particularly important as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. For example, in a study of vitrimers made from polythis compound (PEGDE), DSC was used to measure the glass transition temperature by heating samples from -80 °C to 80 °C. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.comacs.org This technique is used to assess the thermal stability of the cross-linked material, identify its decomposition temperatures, and determine its composition (e.g., polymer content, fillers, or moisture). acs.orgfiveable.me The onset temperature of decomposition is a key indicator of the material's thermal stability. fiveable.me

Scanning Electron Microscopy (SEM) is a vital tool for morphological characterization. It provides high-resolution images of the surface topography of the cross-linked material. SEM analysis can reveal details about the polymer network structure, porosity, and the dispersion of any incorporated fillers or phases. researchgate.net For example, SEM images have been used to confirm the successful integration of nanocellulose fibers and graphene oxide within a composite membrane structure. researchgate.net

Table 5: Characterization Techniques for EGDGE-Based Cross-linked Materials

TechniqueProperty MeasuredInformation Obtained
Differential Scanning Calorimetry (DSC) Heat Flow vs. TemperatureGlass transition temperature (Tg), melting point (Tm), curing enthalpy, heat capacity mdpi.comadvanced-emc.comeag.com
Thermogravimetric Analysis (TGA) Mass vs. TemperatureThermal stability, decomposition temperature, material composition advanced-emc.comacs.orgfiveable.me
Scanning Electron Microscopy (SEM) Surface TopographyNetwork morphology, porosity, phase distribution, surface structure researchgate.net

This interactive table summarizes the primary techniques used to characterize the thermal and morphological properties of materials cross-linked with EGDGE.

Thermogravimetric Analysis (TGA) for Thermal Stability

Research on materials incorporating these ethers reveals distinct thermal degradation profiles. For instance, a vitrimeric solid electrolyte synthesized from polythis compound (PEGDE) and glutaric anhydride exhibits a two-step thermal degradation. The initial weight loss begins around 300 °C, attributed to the breakdown of ester bonds, followed by a more significant degradation of the polymer backbone between 300 °C and 400 °C. mdpi.com In other systems, such as those involving PEG-epoxy, thermal decomposition can start at temperatures as low as 125°C, with complete degradation occurring by approximately 500°C. researchgate.net The temperature at which 5% weight loss occurs (Td5) is a common metric for comparing thermal stability. For some PEG-epoxy systems, this value is below 200°C. researchgate.net

The composition of the polymer network significantly influences its thermal stability. Studies on bio-based vitrimers, where PEGDGE is mixed with other polymers like polyglycerol polyglycidyl ether (PGPE), show that thermal stability changes with the component ratio. researchgate.net Similarly, in composites, the decomposition profile can reveal the stability of individual components. For example, in a composite made from a glycidyl (B131873) azide (B81097) polyol energetic thermoplastic elastomer (GAP-ETPE), the TGA curve shows separate decomposition steps for the azide group (around 233-284 °C) and the polyether skeleton (322-478 °C).

Material/SystemOnset Decomposition Temp. (°C)Key Degradation StagesReference
PEG-epoxy~125Complete degradation by ~500 °C researchgate.net
PEGDE-based Vitrimer~300Two-step: Ester bond breakdown, then polymer backbone degradation mdpi.com
GAP-ETPE Binder233First stage (azide groups): 233-284 °C; Second stage (polyether skeleton): 322-478 °C

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and internal morphology of materials synthesized using this compound. This technique provides high-resolution images that reveal critical structural features such as porosity, pore size, and the distribution of different phases within a composite material. researchgate.net

In the context of hydrogels crosslinked with EGDGE, SEM analysis is used to examine the porous network structure, which is fundamental to the material's swelling behavior and its application in areas like drug delivery or as an adsorbent. For example, in hydrogels made from carboxymethyl cellulose (B213188) crosslinked with EGDGE, SEM images can confirm the formation of a highly developed and porous structure.

The morphology of composites and membranes is also extensively studied using SEM. The technique can show how additives or fillers are distributed within a polymer matrix and how different synthesis parameters affect the final structure. researchgate.net For instance, in polymeric membranes, SEM can distinguish the dense "skin" layer from the more porous support layer. researchgate.net The morphology of materials like TiO2 spheres synthesized in the presence of polyethylene glycol can be controlled by varying synthesis conditions, leading to either spherical or lamellar structures as observed by SEM. researchgate.net

X-ray Diffraction (XRD) for Material Structure

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a material, distinguishing between crystalline and amorphous states. When materials are synthesized using EGDGE or PEGDGE as a crosslinker, the resulting polymer network is typically amorphous. mdpi.com This is confirmed by XRD patterns that show a broad, diffuse halo rather than sharp, well-defined peaks, which are characteristic of crystalline materials. mdpi.comresearchgate.net

For example, when β-cyclodextrin, a highly crystalline material, is polymerized using EGDGE or PEGDGE, its characteristic sharp XRD peaks disappear and are replaced by a broad amorphous halo, indicating a significant change in structure and loss of crystallinity. mdpi.com This amorphous nature is a common feature of crosslinked epoxy resins and is crucial for properties like transparency and flexibility.

XRD is also employed to study structural changes in materials upon interaction with ethylene glycol. In the analysis of clay minerals, XRD can detect the swelling effect caused by the absorption of ethylene glycol molecules into the interlayer spaces, which results in a measurable change in the interplanar spacing. icm.edu.pl This demonstrates the utility of XRD in probing molecular-level interactions and structural transformations.

Rheological and Mechanical Property Evaluation

Swelling Ratio Determinations

The swelling ratio is a critical parameter for hydrogels, quantifying their ability to absorb and retain fluids. For hydrogels crosslinked with this compound, the swelling behavior is directly related to the crosslinking density of the polymer network. nii.ac.jp

Research has consistently shown an inverse relationship between the concentration of the EGDGE crosslinker and the swelling ratio. In a study of hydrogels made from α-1,3-glucan and its carboxymethyl derivative, increasing the dosage of EGDGE resulted in a significant decrease in the swelling ratio. researchgate.net This occurs because a higher concentration of the crosslinker leads to a greater crosslinking density, which in turn reduces the space within the polymer network available to hold water molecules. researchgate.net For example, in neutral solutions, the swelling ratio of certain carboxymethyl glucan hydrogels decreased from 53,980% to 28,148% as the crosslinker amount was increased. researchgate.net

The swelling ratio is also influenced by the environmental conditions, such as the pH of the surrounding medium. Hydrogels containing pH-sensitive functional groups will exhibit different swelling behaviors at various pH levels. Nevertheless, the fundamental effect of crosslinker concentration generally holds true across different conditions.

Hydrogel SystemCrosslinkerObservationSwelling Ratio ChangeReference
Carboxymethyl GlucanThis compoundSwelling ratio decreases with increasing crosslinker dosage.53,980% -> 28,148% researchgate.net
Microcrystalline Cellulose/PVAThis compoundSwelling ratio is dependent on the polymer-to-crosslinker ratio.1137% to 1404% researchgate.net

Mechanical Strength and Elasticity Measurements

The mechanical properties, such as strength and elasticity, of materials derived from this compound are essential for their intended applications. These properties are typically evaluated using techniques like uniaxial tensile testing or dynamic mechanical analysis (DMA). mdpi.com

The degree of crosslinking and the molecular structure of the polymer network are primary determinants of its mechanical performance. For nanocomposite hydrogels synthesized using PEGDGE, mechanical properties can be tuned by altering the molecular weight of the PEGDGE and the concentration of other components. manchester.ac.uk Generally, a higher crosslinking density can lead to increased stiffness and strength. In some vitrimeric systems, however, decreasing the ratio of a flexible crosslinker like PEGDGE relative to a more rigid polymer resulted in diminished mechanical strength. researchgate.net

DMA measurements provide information on the storage modulus (G' or E'), which represents the elastic response of the material. For PEG-based nanocomposite hydrogels, the storage modulus was found to decrease as the molecular weight of the PEGDGE crosslinker increased, suggesting a lower density of elastically effective chains. manchester.ac.uk In other advanced applications, highly crosslinked PEG-based micropillars have demonstrated exceptionally high compressive strength, exceeding 2 GPa, while maintaining rubber-like elasticity and near-perfect recovery after compression. nih.govresearchgate.net

Material SystemMeasurement TechniqueKey FindingValueReference
PEG-based Nanocomposite HydrogelRheometry (Frequency Sweep)Storage modulus (G') decreases with increasing PEGDGE molecular weight.N/A manchester.ac.uk
PEG-based MicropillarMicro-compressionExhibits ultrahigh compressive strength and high recoverability.>2 GPa nih.govresearchgate.net
PEG-based Polymer NetworksTensile TestingMechanical properties depend on precursor chain length and stoichiometry.N/A uni-halle.de

Emerging Research Directions and Future Perspectives in Ethylene Glycol Diglycidyl Ether Studies

Novel Synthesis Strategies

The conventional synthesis of ethylene (B1197577) glycol diglycidyl ether involves the reaction of ethylene glycol with epichlorohydrin (B41342). researchgate.netchemicalbook.com Current research is aimed at optimizing this process to improve yield, purity, and reduce environmental impact.

One area of investigation involves the refinement of catalytic systems and reaction conditions. For instance, studies have systematically evaluated the influence of catalysts, reactant molar ratios, and reaction temperatures on the synthesis process. The use of a boron trifluoride ether complex as a catalyst and sodium hydroxide (B78521) as a ring-closing agent has been explored. researchgate.net Research has identified preferable synthesis conditions, such as specific molar ratios of epichlorohydrin to ethylene glycol and sodium hydroxide to ethylene glycol, along with optimal temperatures for the ring-closing reaction, to maximize product yield. researchgate.net

Another approach focuses on phase-transfer catalysis to facilitate the reaction between ethylene glycol and epichlorohydrin. chemicalbook.com This method can lead to high yields under relatively mild conditions. The general procedure involves the dropwise addition of the glycol to a vigorously stirred mixture of epichlorohydrin, an aqueous solution of a base like sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride. chemicalbook.com

ParameterOptimized ConditionSource
CatalystBoron trifluoride ether complex researchgate.net
Ring-closing agentSodium hydroxide researchgate.net
Catalyst Mass Fraction0.40% researchgate.net
Molar Ratio (Epichlorohydrin:Ethylene glycol)2.4:1 researchgate.net
Molar Ratio (Sodium hydroxide:Ethylene glycol)2.2:1 researchgate.net
Ring-closing Reaction Temperature30°C researchgate.net

Table 1: Optimized Synthesis Conditions for Ethylene Glycol Diglycidyl Ether

Future research in this area is directed towards exploring alternative, greener feedstocks and catalytic systems to further enhance the sustainability of EGDGE production.

Advanced Functional Materials Development

EGDGE's ability to crosslink polymers containing amine, carboxyl, and hydroxyl groups makes it a valuable component in the development of advanced functional materials. polysciences.com Research is actively exploring its use in creating novel hydrogels, network polymers, and composites with tailored properties.

Hydrogels and Network Polymers: EGDGE is extensively used to create cross-linked network polymers and hydrogels. mdpi.com For example, addition reactions between multifunctional amines like polyethyleneimine (PEI) and EGDGE in water can produce gels at room temperature. mdpi.com These reactions, which involve the ring-opening of the epoxide groups on EGDGE by the amine groups, lead to the formation of stable, three-dimensional polymer networks. mdpi.com The mechanical properties of these gels, such as the Young's modulus, can be tuned by selecting different amine precursors. mdpi.com

Researchers have also utilized EGDGE to prepare cross-linked poly(acrylic acid) microgels, demonstrating its utility in creating materials with unique rheological properties. researchgate.net Furthermore, EGDGE is employed to crosslink biopolymers like chitosan (B1678972). This reaction can be performed in acidic media to yield mechanically stable gels and cryogels. acs.org Studies have shown that in acidic conditions, EGDGE primarily interacts with the hydroxyl groups of the chitosan glucosamine (B1671600) units, forming both cross-linkages and grafts. acs.org

Biomaterial Modification: In the field of biomaterials, EGDGE is investigated as a crosslinking agent for proteins. researchgate.net A notable example is the cross-linking of hemoglobin, where EGDGE has been shown to be a potential alternative to glutaraldehyde (B144438). researchgate.net By controlling the reaction pH, it's possible to selectively target either sulfhydryl or amino groups on the protein, allowing for the formation of intra- and inter-molecularly cross-linked products with specific molecular weight distributions. researchgate.net This modification can alter properties like oxygen affinity, which is relevant for developing hemoglobin-based oxygen carriers. researchgate.net

Material TypeCo-reactant(s)Key Features/ApplicationsSource(s)
Network Polymer GelsPolyethyleneimine (PEI), Diethylenetriamine (B155796) (DETA)Formed in water at room temperature; tunable mechanical properties. mdpi.com
Cross-linked MicrogelsPoly(acrylic acid)Higher rheological properties compared to conventionally synthesized microgels. researchgate.net
Chitosan Gels/CryogelsChitosanMechanically stable gels formed in acidic media; EGDGE reacts with hydroxyl groups. acs.org
Cross-linked HemoglobinBovine HemoglobinAlternative to glutaraldehyde; produces intra- and intermolecularly linked products for potential red cell substitutes. researchgate.net

Table 2: Advanced Functional Materials Developed Using EGDGE

Interdisciplinary Applications and Translational Research

The unique properties of EGDGE have led to its exploration in various interdisciplinary fields, translating fundamental research into practical applications, particularly in biomedicine and analytical science.

Biosensors: A significant translational application of EGDGE is in the fabrication of microelectrode biosensors for in-vivo analysis. nih.gov Poly(ethylene glycol) diglycidyl ether (PEGDE), a related compound, has been successfully used for the covalent immobilization of enzymes like glucose oxidase and glutamate (B1630785) oxidase onto microelectrodes. nih.gov This immobilization method is simple, low-cost, and non-toxic, providing highly stable biosensors with rapid response times suitable for monitoring biological processes in real-time. nih.gov For instance, glucose biosensors prepared with this method have been used to reliably track brain glucose level changes in animal models. nih.gov

Biomolecule Crosslinking: As mentioned previously, EGDGE's ability to crosslink proteins has direct translational potential. researchgate.net Its use in crosslinking hemoglobin to create potential red blood cell substitutes is a prime example of translational research aiming to address clinical needs. researchgate.net Because EGDGE is less toxic than other crosslinkers like glutaraldehyde, materials cross-linked with it are more suitable for medical and biomedical applications. researchgate.net It is also used to crosslink other biopolymers like DNA and polysaccharides. researchgate.net

Microscopy: In the field of biological imaging, EGDGE serves as a water-soluble embedding agent for electron microscopy. fujifilm.com Its low viscosity allows it to easily penetrate tissues, providing a uniform hardness that is necessary for sectioning specimens for microscopic analysis. fujifilm.com This application is crucial for obtaining high-quality images of cellular and tissue structures.

Application AreaSpecific Use of EGDGEKey Research Finding/OutcomeSource(s)
In-Vivo BiosensorsCovalent immobilization of enzymes (e.g., glucose oxidase) on microelectrodes.Produces highly stable, sensitive biosensors with response times of seconds, suitable for real-time biological monitoring. nih.gov
Protein EngineeringCrosslinking of hemoglobin as a potential red cell substitute.Can produce dimeric and trimeric hemoglobin with altered, yet functional, oxygen affinity. researchgate.net
Electron MicroscopyWater-soluble embedding resin for tissue specimens.Low viscosity allows for easy tissue penetration and hardening for microtome sectioning. fujifilm.com
Drug DeliveryCrosslinker for hydrogels.EGDGE-crosslinked hydrogels are widely used in sustained drug delivery systems. polysciences.com

Table 3: Interdisciplinary and Translational Applications of EGDGE

Sustainable Chemistry and Green Process Optimization

Aligning chemical manufacturing with the principles of sustainable and green chemistry is a critical goal for the chemical industry. ethz.chwiley.com For this compound, this involves optimizing processes to minimize environmental impact, reduce waste, and utilize safer, more sustainable resources. australiansciencejournals.com

The conventional synthesis of EGDGE relies on epichlorohydrin, a substance often derived from petrochemical sources and associated with environmental and health concerns. A key direction for green process optimization is the exploration of bio-based epichlorohydrin, which can be produced from renewable resources like glycerol, a byproduct of biodiesel production. This shift would significantly reduce the carbon footprint of EGDGE.

Furthermore, research into novel synthesis routes that bypass the need for hazardous reagents is a long-term goal. This could involve investigating alternative precursors or catalytic pathways that operate under milder conditions and generate less waste. escholarship.org For example, developing catalytic systems that allow for high selectivity and activity at lower temperatures and pressures would reduce energy consumption. mdpi.comescholarship.org

Life-cycle assessment and process integration are methodologies being applied to chemical process design to enhance sustainability. wiley.comaustraliansciencejournals.com For EGDGE, this would involve a "cradle-to-gate" analysis of its production, considering the environmental impact of raw material extraction, synthesis, and purification. yale.edu The goal is to design and optimize the entire process to balance economic viability with environmental performance, minimizing waste and energy usage at every stage. ed.ac.uk

Future research will likely focus on:

Developing efficient processes to use bio-based feedstocks like ethylene glycol derived from biomass. escholarship.org

Designing highly selective and recyclable catalysts to minimize waste.

Implementing continuous flow processes, which can offer better control, improved safety, and higher efficiency compared to batch processing.

Replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions.

By integrating these sustainable chemistry principles, the production and application of this compound can be made more environmentally friendly, aligning with the global shift towards a more sustainable chemical industry. ethz.ch

Q & A

Q. What experimental parameters optimize EGDE’s cross-linking efficiency in polymer networks?

EGDE’s cross-linking efficiency depends on solvent choice, polymer concentration (20–80% w/w), and stoichiometric ratios between epoxy and reactive groups (e.g., amines, hydroxyls). For poly(trimethylene carbonate) (pTMC) gels, EGDE outperformed other cross-linkers, yielding mechanically stable networks after X-ray sterilization (25 kGy) . Methodologically, rheological studies and gel fraction analysis are critical for assessing cross-link density.

Q. How does EGDE’s aliphatic structure influence its reactivity in epoxy-amine curing systems?

EGDE’s two terminal epoxide groups and flexible ethylene glycol backbone enable rapid ring-opening reactions with amines. Compared to aromatic epoxides (e.g., bisphenol A diglycidyl ether), EGDE forms less rigid networks, enhancing flexibility in cured polymers. Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) can track epoxy conversion and network formation .

Q. What characterization techniques are essential for analyzing EGDE-based hydrogels?

Key methods include:

  • Swelling studies to assess cross-link density.
  • Dynamic mechanical analysis (DMA) for viscoelastic properties.
  • In vitro biocompatibility assays (e.g., cytotoxicity tests with fibroblast cells) post-sterilization .
  • X-ray diffraction (XRD) to evaluate crystallinity changes in composites .

Advanced Research Questions

Q. How can EGDE mitigate toxicity concerns while serving as a cross-linker in biomedical hydrogels?

EGDE’s residual toxicity arises from unreacted epoxide groups and byproducts. Strategies include:

  • Post-curing purification : Extensive dialysis or solvent extraction to remove unreacted EGDE.
  • Co-cross-linking : Blending EGDE with less toxic agents (e.g., polyethylene glycol diglycidyl ether) to reduce reactive group density. Evidence shows that residual EGDE in carboxymethyl cellulose hydrogels requires rigorous washing for biocompatibility .

Q. What mechanisms explain EGDE’s role in enhancing CO₂ dissolution for enzymatic CO₂ reduction systems?

EGDE’s poly(ethylene glycol) chains solubilize CO₂ via ether-oxygen interactions, increasing local CO₂ concentration near enzymes like formate dehydrogenase. Additionally, EGDE’s epoxide groups cross-link enzyme aggregates, stabilizing cofactors (e.g., NAD⁺) in flow-through reactors. Gas chromatography-mass spectrometry (GC-MS) quantifies dissolved CO₂, while circular dichroism (CD) monitors enzyme structural integrity .

Q. How do contradictions in EGDE’s thermal stability across studies inform composite design?

Discrepancies arise from variations in curing agents and molecular weights. For example, EGDE with poly(ethylene glycol) diamine (PEGDA) forms thermally stable networks (up to 200°C), while amine-maleimide hardeners improve thermo-mechanical properties via dual curing mechanisms. Thermogravimetric analysis (TGA) under nitrogen/air atmospheres clarifies degradation pathways .

Q. What advanced techniques resolve EGDE’s structural heterogeneity in cross-linked networks?

  • Solid-state NMR : Probes epoxy conversion and network topology.
  • Small-angle X-ray scattering (SAXS) : Maps phase-separated structures in EGDE-polymer composites.
  • Molecular dynamics simulations : Predict epoxy-amine reaction kinetics and cross-link distribution .

Methodological Considerations

Q. How can researchers design EGDE-based redox hydrogels for bioelectrocatalysis?

Co-cross-link EGDE with conductive polymers (e.g., polyaniline) and enzymes (e.g., glucose oxidase) at neutral pH. Electrochemical impedance spectroscopy (EIS) evaluates electron transfer rates, while cyclic voltammetry (CV) quantifies catalytic current densities (e.g., 225 μA·cm⁻² at 0.3 V vs Ag/AgCl for glucose oxidation) .

Q. What strategies improve EGDE’s compatibility with lignin-containing biomass for biorefining?

EGDE acts as a carbocation scavenger during steam pretreatment, suppressing lignin repolymerization. Pair EGDE with poly(ethylene glycol) to enhance cellulose accessibility. Monitor lignin depolymerization via gel permeation chromatography (GPC) and ²⁵³ nm UV spectroscopy .

Data Contradiction Analysis

Q. Why do studies report conflicting results on EGDE’s role in lithium-ion conductivity?

Variances stem from EGDE’s molecular weight and salt concentration. Low-MW EGDE (e.g., 372 g/mol) with LiClO₄ achieves higher ionic conductivity (10⁻⁴ S·cm⁻¹) due to flexible ethylene oxide chains, while high-MW EGDE reduces mobility. Electrochemical impedance spectroscopy (EIS) under varying temperatures clarifies ion transport mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.